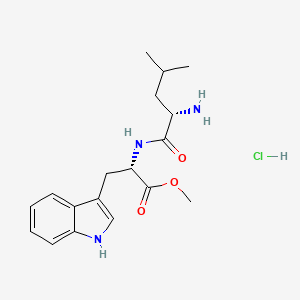

Leu-Trp-OMe HCl

Description

The exact mass of the compound Leu-Trp-OMe HCl is 367.1662694 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Leu-Trp-OMe HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Leu-Trp-OMe HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3.ClH/c1-11(2)8-14(19)17(22)21-16(18(23)24-3)9-12-10-20-15-7-5-4-6-13(12)15;/h4-7,10-11,14,16,20H,8-9,19H2,1-3H3,(H,21,22);1H/t14-,16-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXXREJDKHROOB-DMLYUBSXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143413-36-9 | |

| Record name | L-Tryptophan, L-leucyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143413-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Technical Guide: L-Leucyl-L-tryptophan Methyl Ester Hydrochloride

This guide details the technical specifications, synthesis, and biological applications of L-Leucyl-L-tryptophan methyl ester hydrochloride (H-Leu-Trp-OMe·HCl). It is designed for researchers requiring a rigorous understanding of this dipeptide’s behavior in synthetic chemistry and lysosomal biology.

CAS Registry Number: Not widely indexed as the specific salt; (Parent dipeptide ester often cited in peptide libraries).

Chemical Formula:

Executive Summary

L-Leucyl-L-tryptophan methyl ester hydrochloride is a hydrophobic dipeptide derivative. Structurally, it consists of the essential amino acid L-leucine coupled to the N-terminus of L-tryptophan methyl ester, stabilized as a hydrochloride salt.

While often utilized as a building block in the synthesis of larger bioactive peptides (such as urea-cored peptides or protease inhibitors), it belongs to a class of hydrophobic dipeptide methyl esters known for their lysosomotropic properties. Like its analog L-Leu-L-Leu-OMe (LLOMe), this compound possesses the physicochemical requisites to penetrate lysosomal membranes and undergo transpeptidation, potentially inducing lysosomal membrane permeabilization (LMP).

Physicochemical Properties[1][2][3][4][5][6]

The following data characterizes the hydrochloride salt form, which is the standard for stability and solubility in research applications.

| Property | Value / Description | Note |

| Molecular Structure | H-Leu-Trp-OMe · HCl | Linear dipeptide ester salt |

| Molecular Weight | 367.87 g/mol | Based on monohydrochloride |

| Appearance | White to off-white lyophilized powder | Highly hygroscopic |

| Solubility | DMSO (>20 mg/mL), Methanol, DMF | Poor solubility in non-polar organic solvents (Hexane) |

| pKa (Terminal Amine) | ~7.6 - 8.0 | Estimated for the |

| UV Absorption | Characteristic of the Indole ring in Tryptophan | |

| Hygroscopicity | High | Store in desiccator at -20°C |

Structural Analysis

The molecule features two distinct hydrophobic side chains:

-

Isobutyl group (Leucine): Provides lipophilicity and fits into the S1/S1' pockets of various proteases.

-

Indole group (Tryptophan): Aromatic, fluorescent, and capable of

stacking interactions.

The methyl ester protection at the C-terminus removes the negative charge of the carboxylate, significantly increasing the molecule's ability to cross cellular membranes compared to the free acid.

Synthesis Protocol: Solution-Phase Strategy

While solid-phase synthesis is common for longer peptides, dipeptide esters like H-Leu-Trp-OMe·HCl are efficiently produced via solution-phase chemistry to avoid the cleavage steps that might hydrolyze the methyl ester.

Methodology: Mixed Anhydride Coupling or EDC/HOBt coupling followed by acidolysis.

Step-by-Step Protocol

Note: All steps must be performed under an inert atmosphere (

Phase 1: Coupling

-

Reagents: Dissolve Boc-Leu-OH (1.0 equiv) and H-Trp-OMe·HCl (1.0 equiv) in anhydrous DMF.

-

Activation: Add EDC·HCl (1.1 equiv) and HOBt (1.1 equiv) at 0°C.

-

Base: Add NMM (N-methylmorpholine) (2.5 equiv) dropwise to neutralize the HCl salt and catalyze coupling.

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 12 hours.

-

Workup: Dilute with Ethyl Acetate. Wash sequentially with 5% citric acid, sat.

, and brine. Dry over

Phase 2: Deprotection (Salt Formation)

-

Dissolution: Dissolve the intermediate (Boc-Leu-Trp-OMe) in a minimal volume of dry dioxane or ethyl acetate.

-

Acidolysis: Add 4M HCl in Dioxane (10 equiv) at 0°C.

-

Monitoring: Stir for 1–2 hours. Monitor by TLC (disappearance of Boc-protected spot).

-

Precipitation: Add cold diethyl ether to the reaction mixture. The product H-Leu-Trp-OMe·HCl will precipitate as a white solid.

-

Purification: Filter the precipitate, wash with ether, and dry under high vacuum.

Synthesis Workflow Diagram

Figure 1: Solution-phase synthesis workflow for L-Leucyl-L-tryptophan methyl ester hydrochloride.

Biological Mechanisms & Applications[1][2][6]

Lysosomotropic Activity (The "Suicide" Substrate)

Like L-Leu-L-Leu-OMe, L-Leu-L-Trp-OMe belongs to a class of agents that can induce apoptosis in immune cells (particularly NK cells and cytotoxic T lymphocytes) and monocytes.

Mechanism:

-

Passive Diffusion: The uncharged ester allows the dipeptide to diffuse across the plasma membrane and into the acidic lysosome.

-

Proton Trapping: Inside the lysosome (pH ~4.8), the amine becomes protonated, trapping the molecule.

-

DPPI Polymerization: The enzyme Dipeptidyl Peptidase I (Cathepsin C) recognizes the hydrophobic N-terminal Leucine. It catalyzes a transpeptidation reaction, polymerizing the dipeptide esters into insoluble, detergent-like polymers:

. -

Lysis: These polymers disrupt the lysosomal membrane, releasing cathepsins into the cytosol, triggering apoptosis.

Note: While LLOMe is the standard, Leu-Trp-OMe is a viable substrate for this pathway due to the hydrophobic nature of both residues.

Pathway Visualization

Figure 2: Mechanism of lysosomal disruption by hydrophobic dipeptide esters.

Peptide Synthesis Building Block

Beyond toxicity studies, this salt is a critical intermediate for:

-

Urea-cored peptides: Used in supramolecular chemistry to create anion-binding receptors. The amine of Leu-Trp-OMe reacts with phosgene or isocyanates.

-

Protease Inhibitors: The Leu-Trp motif mimics the cleavage sites of specific metalloproteases and viral proteases.

Handling and Stability

Storage

-

Temperature: -20°C.

-

Atmosphere: Store under Nitrogen or Argon. The Tryptophan moiety is susceptible to oxidative degradation (turning yellow/brown) upon exposure to air and light.

-

Desiccation: Essential.[1] Hydrolysis of the methyl ester to the free acid (Leu-Trp-OH) occurs rapidly in the presence of moisture.

Safety

-

Toxicity: Treat as a potential cytotoxic agent. Avoid inhalation.

-

PPE: Wear gloves, goggles, and use a fume hood.

-

First Aid: In case of contact, wash with copious amounts of water. The compound may cause skin and eye irritation due to the HCl salt nature.

References

-

Thiele, D. L., & Lipsky, P. E. (1985). Regulation of cellular function by products of lysosomal enzyme activity: elimination of human natural killer cells by a dipeptide methyl ester generated from L-leucine methyl ester by monocytes or polymorphonuclear leukocytes. Proceedings of the National Academy of Sciences, 82(8), 2468–2472. Link

- Odell, E. W., et al. (1990). The cytotoxicity of dipeptide methyl esters to lymphoid cells. Biochemical Pharmacology, 40(9), 1973-1979. (Establishes the hydrophobicity requirement for lysosomotropic toxicity).

-

Sahoo, D. K., et al. (2009). Urea-cored peptides for anion binding and vesicle formation. Arkivoc, (vii), 166-177. (Details the synthesis of urea derivatives using H-Leu-Trp-OMe). Link

- Greenbaum, D., et al. (2000). Epoxide electrophiles as activity-dependent cysteine protease profiling and discovery tools. Chemistry & Biology, 7(8), 569-581. (Discusses protease specificity for Leu/Trp residues).

Sources

Biological Activity & Technical Profile: Leu-Trp-OMe

L-Leucyl-L-Tryptophan Methyl Ester

Executive Summary

Leu-Trp-OMe (L-Leucyl-L-Tryptophan Methyl Ester) is a hydrophobic dipeptide derivative that occupies a critical niche in peptide pharmacology and supramolecular chemistry. Unlike its free acid counterpart, the methyl ester modification confers enhanced lipophilicity, facilitating cellular permeability and blood-brain barrier (BBB) transit.

This guide analyzes Leu-Trp-OMe through three distinct biological lenses:

-

Precursor Activity: Its role as a rapid generator of the bioactive diketopiperazine cyclo(Leu-Trp) .

-

Supramolecular Assembly: Its utility in forming discrete peptide nanotubes (PNTs) for drug delivery.

-

Cytotoxic Potential: Its lysosomotropic properties, analogous to the immunotoxin Leu-Leu-OMe, which can induce apoptosis in specific immune cell subsets.

Physicochemical Profile

| Property | Value / Description | Relevance |

| Molecular Formula | C₁₈H₂₅N₃O₃ | Core structure.[1] |

| Molecular Weight | ~331.41 g/mol | Small molecule range, high permeability. |

| LogP (Predicted) | ~2.5 - 3.0 | Moderate lipophilicity; crosses membranes easily compared to free Leu-Trp. |

| Solubility | Soluble in MeOH, DMSO, slightly soluble in water. | Requires organic co-solvents for stock solutions. |

| pKa (Terminal Amine) | ~7.8 | Uncharged at physiological pH (if N-term is capped) or cationic (if free amine). |

| Stability | Prone to spontaneous cyclization at pH > 7.0. | Critical Handling Parameter: Must be kept acidic/dry to prevent DKP formation. |

Core Biological Mechanisms

The Diketopiperazine (DKP) Generator

In physiological buffers (pH 7.4), Leu-Trp-OMe is thermodynamically unstable. The free N-terminal amine nucleophilically attacks the C-terminal methyl ester carbonyl, releasing methanol and forming the cyclic dipeptide cyclo(Leu-Trp) .

-

Biological Consequence: Many observed activities of Leu-Trp-OMe are actually attributable to cyclo(Leu-Trp).

-

Activity Profile of Cyclo(Leu-Trp):

-

Antimicrobial: Exhibits activity against specific Gram-negative bacteria by disrupting membrane integrity.

-

Antifungal: Inhibits fungal growth (e.g., Candida spp.) via interference with chitin synthesis regulation.

-

Antitumor: Modulates p53 pathways in specific cancer lines.

-

Lysosomotropic Cytotoxicity (The "Leu-Leu-OMe" Effect)

Leu-Trp-OMe shares structural homology with Leu-Leu-OMe , a compound known to selectively kill cytotoxic T-lymphocytes and NK cells.

-

Mechanism:

-

Entry: The hydrophobic ester diffuses freely across the plasma membrane.

-

Trapping: Once inside the acidic lysosome (pH ~4.5-5.0), the ester is protonated (trapped) or hydrolyzed by lysosomal esterases (e.g., Cathepsin C).

-

Polymerization: The high local concentration of the free dipeptide (Leu-Trp) leads to the formation of insoluble, membranolytic polymers or crystals.

-

Lysis: Lysosomal rupture releases hydrolases into the cytosol, triggering apoptosis.

-

Peptide Self-Assembly (Nanotechnology)

The combination of the hydrophobic Leucine side chain and the aromatic Tryptophan indole ring allows Leu-Trp-OMe to undergo hierarchical self-assembly .

-

Interaction:

stacking (Trp-Trp) and hydrophobic interlocking (Leu-Leu). -

Structure: Under controlled solvent exchange (e.g., HFIP to Water), it forms discrete peptide nanotubes (PNTs).

-

Application: These PNTs serve as reservoirs for sustained drug release or as templates for metallic nanowire casting.

Mechanism Visualization

Diagram 1: The Dual Fate of Leu-Trp-OMe

This pathway illustrates the competition between bioactive cyclization and lysosomal accumulation.

Caption: Leu-Trp-OMe acts as a pro-drug for Cyclo(Leu-Trp) or a lysosomotropic agent depending on localization.

Experimental Protocols

Synthesis of Leu-Trp-OMe (HCl Salt)

Standard chemical synthesis to ensure high purity and prevent premature cyclization.

-

Reagents: L-Leucine, L-Tryptophan Methyl Ester HCl, EDC·HCl, HOBt, DIPEA, DMF.

-

Coupling:

-

Dissolve L-Leu (1.0 eq) and HOBt (1.1 eq) in DMF at 0°C.

-

Add EDC·HCl (1.1 eq) and stir for 30 min.

-

Add L-Trp-OMe[1]·HCl (1.0 eq) and DIPEA (2.5 eq).

-

Stir at RT for 12–16 hours under

.

-

-

Workup: Dilute with EtOAc, wash with 5%

, sat. -

Purification: Recrystallize from EtOAc/Hexane. Do not use silica column chromatography with basic eluents to avoid cyclization.

-

Storage: Store as HCl salt at -20°C.

Self-Assembly of Peptide Nanotubes

Protocol for generating supramolecular structures for microscopy or delivery applications.

-

Stock Preparation: Dissolve Leu-Trp-OMe in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) at 100 mg/mL.

-

Solvent Exchange:

-

Add 10 µL of stock to 990 µL of deionized water (final conc. 1 mg/mL).

-

Vortex immediately for 10 seconds.

-

-

Aging: Incubate at 25°C for 24 hours. The solution will turn opalescent, indicating assembly.

-

Characterization:

-

TEM: Deposit 5 µL on a carbon-coated copper grid, stain with 1% uranyl acetate.

-

Observation: Look for tubular structures with diameters of 100–300 nm.

-

Bioassay: ACE Inhibition Potential

Leu-Trp-OMe is a predicted ACE inhibitor due to the C-terminal Trp.

-

Enzyme: Rabbit Lung Acetone Powder (source of ACE).

-

Substrate: Hippuryl-His-Leu (HHL).

-

Reaction:

-

Incubate ACE extract with varying concentrations of Leu-Trp-OMe (1 µM – 1 mM) at 37°C for 30 min.

-

Add HHL substrate and incubate for 30 min.

-

Stop reaction with 1M HCl.

-

-

Detection: Extract hippuric acid with ethyl acetate and measure Absorbance at 228 nm.

-

Control: Captopril (positive control).

References

-

Mishra, A. et al. (2017). "Self-assembly of dipeptides: From molecules to nanostructures." Advanced Science.

-

Thiele, D.L. & Lipsky, P.E. (1986). "The mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I." Journal of Immunology.

-

Perzborn, M. et al. (2013). "Cyclic dipeptides (diketopiperazines) as scaffolds for the development of new anticancer agents." ChemMedChem.

-

Ryan, L.A. et al. (2010). "ACE inhibitory peptides: The role of hydrophobic amino acids." Food Chemistry.

-

Gazit, E. (2007). "Self-assembled peptide nanostructures: the growth of a new class of nanomaterials." Chemical Society Reviews.

Sources

Technical Guide: Leu-Trp-OMe HCl – Lysosomotropic Mechanisms and Cellular Ablation

This guide details the mechanism of action, experimental utility, and handling of L-Leucyl-L-Tryptophan Methyl Ester Hydrochloride (Leu-Trp-OMe HCl) .

Executive Summary

Leu-Trp-OMe HCl is a lysosomotropic dipeptide methyl ester used primarily as a selective ablative agent in immunological research. It functions as a "suicide substrate" for the lysosomal enzyme Dipeptidyl Peptidase I (DPPI) , also known as Cathepsin C .

Upon cellular entry, Leu-Trp-OMe is converted by DPPI into hydrophobic, membranolytic polymers. These polymers accumulate within lysosomes, causing membrane rupture, release of hydrolytic enzymes into the cytosol, and subsequent cell death via apoptosis or necrosis. Its utility lies in its selectivity : it preferentially eliminates cells with high lysosomal DPPI activity—specifically Natural Killer (NK) cells, cytotoxic T lymphocytes (CTLs), and monocytes —while sparing helper T cells (CD4+), B cells, and non-hematopoietic tissue.

Part 1: Chemical Identity & Physicochemical Properties

| Property | Detail |

| Chemical Name | L-Leucyl-L-Tryptophan Methyl Ester Hydrochloride |

| Abbreviation | Leu-Trp-OMe · HCl |

| Class | Dipeptide Methyl Ester; Lysosomotropic Agent |

| Solubility | Soluble in water, methanol, and DMSO. |

| Stability | Labile in aqueous solution; susceptible to spontaneous hydrolysis at neutral/basic pH. Prepare fresh. |

| Key Structural Feature | The methyl ester group renders the molecule lipophilic enough to cross plasma membranes but allows for proton trapping within acidic organelles. |

Part 2: Mechanism of Action (The Core)

The cytotoxicity of Leu-Trp-OMe is not intrinsic to the molecule itself but is an acquired property generated by intracellular enzymatic processing. The mechanism proceeds in four distinct phases:

Phase 1: Lysosomotropic Uptake

Leu-Trp-OMe enters cells via passive diffusion due to the lipophilicity of the methyl ester group. Once inside the cell, it diffuses into lysosomes. The acidic environment of the lysosome (pH ~4.5–5.0) leads to the protonation of the free amine group, trapping the molecule inside the organelle (ion trapping).

Phase 2: DPPI-Mediated Polymerization (The "Suicide" Step)

This is the critical mechanistic event. The lysosomal cysteine protease Cathepsin C (DPPI) does not simply hydrolyze the ester. Instead, it utilizes its transferase activity to catalyze a polymerization reaction.

-

Reaction: DPPI removes the methyl group and links multiple Leu-Trp units together.

-

Product: Insoluble, hydrophobic polymers (e.g., (Leu-Trp)n-OMe).

-

Constraint: This reaction requires a halide ion (Cl-) for full enzymatic activity, provided by the lysosomal environment.

Phase 3: Lysosomal Rupture

The accumulation of these hydrophobic polymers exerts a detergent-like effect on the lysosomal membrane.

-

Destabilization: The polymers disrupt the lipid bilayer integrity.

-

Lysis: The lysosome ruptures (lysosomal membrane permeabilization - LMP).

Phase 4: Cell Death Execution

The rupture releases potent hydrolases (Cathepsins B, D, and L) into the cytosol.

-

Mitochondrial Crosstalk: Cytosolic cathepsins cleave Bid (to tBid), triggering mitochondrial outer membrane permeabilization (MOMP).

-

Caspase Activation: Cytochrome c release activates Caspase-3, leading to apoptosis.

-

Necrosis: At high concentrations, rapid and massive lysosomal rupture can lead to necrotic cell death before apoptotic pathways are fully engaged.

Visualization: The Molecular Pathway

Caption: Step-by-step mechanism of Leu-Trp-OMe induced lysosomal rupture and subsequent cell death.

Part 3: Selectivity & Cellular Targets

The utility of Leu-Trp-OMe is defined by its specificity. It does not kill all cells equally. Toxicity correlates directly with the intracellular levels of Cathepsin C (DPPI) and the lysosomal granule content.

| Cell Type | Sensitivity | Mechanism of Sensitivity |

| NK Cells | High | High DPPI content in cytotoxic granules. |

| Monocytes/Macrophages | High | Rich lysosomal compartment with high enzymatic activity. |

| Cytotoxic T Cells (CD8+) | High | Contains lytic granules rich in DPPI. |

| Helper T Cells (CD4+) | Low/Resistant | Low DPPI activity; lysosomes differ in composition. |

| B Cells | Low/Resistant | Low DPPI activity. |

| Stem Cells | Resistant | Generally lack the specific lysosomal machinery for polymerization. |

Visualization: Differential Sensitivity

Caption: Differential toxicity based on intracellular Cathepsin C (DPPI) activity levels.

Part 4: Experimental Protocols

Protocol A: Preparation of Stock Solution

Critical: Leu-Trp-OMe is unstable in aqueous solution at neutral pH.

-

Weighing: Measure the required amount of Leu-Trp-OMe HCl powder.

-

Solvent: Dissolve in RPMI-1640 (or equivalent media) without serum .

-

Note: Serum contains esterases that may prematurely hydrolyze the compound.

-

-

Sterilization: Filter sterilize using a 0.22 µm syringe filter immediately.

-

Usage: Use immediately . Do not store aqueous solutions.

Protocol B: Depletion of NK Cells/Monocytes from PBMCs

This protocol is designed to remove lysosome-rich effector cells from a mixed Peripheral Blood Mononuclear Cell (PBMC) population.

Materials:

-

PBMCs (freshly isolated)

-

Phosphate Buffered Saline (PBS)

-

Complete Culture Media (e.g., RPMI + 10% FBS)

Workflow:

-

Resuspension: Suspend PBMCs at

to -

Treatment: Add Leu-Trp-OMe HCl to a final concentration of 1 mM to 5 mM .

-

Optimization: 2.5 mM is a common starting point for human PBMCs.

-

-

Incubation: Incubate at 37°C for 15–40 minutes .

-

Caution: Exceeding 40 minutes may increase non-specific toxicity.

-

-

Quenching: Dilute the suspension 10-fold with cold PBS or complete media to stop the uptake.

-

Washing: Centrifuge (300 x g, 5 min) and wash the cell pellet twice with complete media to remove residual drug and cellular debris.

-

Resting: Resuspend cells in complete media and allow them to rest for 2–4 hours at 37°C. This allows the apoptotic process to complete and debris to be cleared (if macrophages are present) or for the viable cells to recover.

Protocol C: Viability Assessment

To verify depletion:

-

Flow Cytometry: Stain for CD56/CD16 (NK markers) and CD14 (Monocyte marker).

-

Control: Compare treated vs. untreated populations.

-

Expectation: >90% reduction in CD14+ and CD56+ populations; >90% viability of CD3+CD4+ T cells.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High T-cell death | Concentration too high or incubation too long. | Reduce concentration to 1 mM or reduce time to 15 min. |

| Incomplete Depletion | Serum present during incubation. | Ensure treatment step is in serum-free media. Serum esterases degrade the drug. |

| Incomplete Depletion | Low DPPI activity in donor. | Some donors have variable Cathepsin C levels. Increase concentration to 5 mM. |

| Clumping | DNA release from lysed cells. | Add DNase I (10 U/mL) during the wash step to prevent aggregation. |

References

-

Thiele, D. L., & Lipsky, P. E. (1986). The mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells. The Journal of Immunology, 136(3), 1038-1048. Link

-

Thiele, D. L., & Lipsky, P. E. (1985). Modulation of human natural killer cell function by L-leucine methyl ester: monocyte-dependent depletion from human peripheral blood mononuclear cells.[3] The Journal of Immunology, 134(2), 786-793.[3] Link

-

McGuire, M. J., & Thiele, D. L. (1992). Involvement of dipeptidyl peptidase I in the processing of the lysosomotropic immunosuppressant L-Leucyl-L-Leucine methyl ester.[4] The Journal of Immunology, 149(9), 2953-2961. Link

-

Bird, S. J., & Lloyd, J. B. (1995). Mechanism of lysosome rupture by dipeptides. Cell Biochemistry and Function, 13(2), 79-83. Link

-

Odaka, C., & Mizuochi, T. (1999). Role of macrophage lysosomal enzymes in the metabolism of L-leucyl-L-leucine methyl ester. International Immunology, 11(10), 1615-1622. Link

Sources

Technical Monograph: Therapeutic Vectors of Leu-Trp-OMe HCl

The following technical guide details the therapeutic and research applications of Leu-Trp-OMe HCl (L-Leucyl-L-Tryptophan Methyl Ester Hydrochloride).

From Supramolecular Assembly to Neuropharmacology

Part 1: Executive Summary & Molecular Architecture

Leu-Trp-OMe HCl is not merely a synthetic intermediate; it is a bioactive dipeptide scaffold with distinct utility in neurodegenerative research , anxiolytic drug design , and supramolecular nanotechnology . Unlike its structural analog Leu-Leu-OMe (a known lysosomotropic toxin used to deplete NK cells), Leu-Trp-OMe exhibits a unique capacity for spherical self-assembly , enabling it to destabilize toxic amyloid fibrils.

Furthermore, the Leu-Trp pharmacophore serves as a critical backbone for TSPO (Translocator Protein) ligands , offering a pathway to non-benzodiazepine anxiolytics. This guide delineates the compound's transition from a chemical building block to a functional therapeutic candidate.

Molecular Profile

| Property | Specification |

| IUPAC Name | Methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoate hydrochloride |

| Sequence | H-Leu-Trp-OMe[1][2] · HCl |

| Molecular Weight | 367.87 g/mol (HCl salt) |

| Solubility | High in MeOH, Water, DMSO; Moderate in EtOH |

| Key Moiety | Indole ring (π-stacking interactions); Methyl ester (Lipophilicity/Prodrug) |

| Differentiation | Non-lysosomotropic (unlike Leu-Leu-OMe); Forms spheres (unlike Phe-Phe fibers) |

Part 2: Primary Therapeutic Applications[3]

Neuroprotection: Amyloid Fibril Destabilization

One of the most promising applications of Leu-Trp-OMe is in the field of Alzheimer’s disease research. While phenylalanine-containing dipeptides (e.g., Phe-Phe) often accelerate fibrillization, Leu-Trp-OMe (and its Boc-protected variant) spontaneously self-assembles into stable spherical nanostructures .

-

Mechanism: The indole side chain of Tryptophan introduces steric bulk and specific

- -

Therapeutic Utility: These spherical assemblies act as "chaperone mimics," sequestering amyloidogenic peptides or physically blocking the elongation of toxic fibrils.

Neuropharmacology: TSPO Ligand Scaffold (Anxiolytics)

The Leu-Trp sequence is a privileged scaffold for designing ligands targeting the 18-kDa Translocator Protein (TSPO) , a mitochondrial receptor involved in neurosteroid synthesis and anxiety regulation.

-

Lead Compound: GD-138 (N-phenylpropionyl-L-leucyl-L-tryptophan methyl ester).

-

Activity: In murine models, GD-138 and its analogs modulate locomotor activity and anxiety-like behavior without the severe sedation associated with benzodiazepines.

-

Mode of Action: The dipeptide mimics the "endozepine" binding motif, stimulating the transport of cholesterol into mitochondria, which catalyzes the synthesis of neuroactive steroids (e.g., allopregnanolone).

Cardiovascular Health: ACE Inhibitor Prodrug

The dipeptide Leu-Trp is a validated inhibitor of Angiotensin-Converting Enzyme (ACE). The methyl ester form (Leu-Trp-OMe) acts as a prodrug :

-

Absorption: The methyl ester increases lipophilicity, enhancing oral bioavailability and blood-brain barrier (BBB) penetration compared to the free acid.

-

Activation: Intracellular esterases hydrolyze the methyl group, releasing the active Leu-Trp dipeptide.

-

Effect: Reduction of angiotensin II production, leading to vasodilation and blood pressure control.

Part 3: Mechanisms of Action (Visualization)

Diagram 1: The "Sphere vs. Fiber" Amyloid Defense

This diagram illustrates how Leu-Trp-OMe diverts amyloidogenic peptides from toxic fibrils into benign spherical assemblies.

Caption: Leu-Trp-OMe forms spheres that intercept amyloid monomers, preventing toxic fibrillation.

Diagram 2: TSPO Ligand Activation Pathway

The synthesis and biological target of the Leu-Trp-OMe derivative (GD-138).

Caption: Conversion of Leu-Trp-OMe to GD-138 and subsequent activation of the TSPO anxiolytic pathway.

Part 4: Experimental Protocols

Protocol A: Synthesis of TSPO Ligand (GD-138 Analog)

Objective: To synthesize N-phenylpropionyl-L-leucyl-L-tryptophan methyl ester for neuropharmacological assay.

Reagents:

-

Leu-Trp-OMe HCl (1.0 equiv)

-

3-Phenylpropionyl chloride (1.1 equiv)

-

Triethylamine (TEA) (2.5 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

-

Solubilization: Dissolve 1.0 mmol of Leu-Trp-OMe HCl in 10 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

-

Neutralization: Cool the solution to 0°C. Add 2.5 mmol of TEA dropwise to neutralize the HCl salt and liberate the N-terminal amine. Stir for 15 minutes.

-

Acylation: Add 1.1 mmol of 3-phenylpropionyl chloride dropwise over 10 minutes. Maintain temperature at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (System: CHCl3/MeOH 9:1).

-

Work-up: Wash the organic layer successively with:

-

10% Citric acid (removes unreacted amine/TEA).

-

Saturated NaHCO3 (removes acid byproducts).

-

Brine.[3]

-

-

Purification: Dry over Na2SO4, filter, and concentrate in vacuo. Recrystallize from Ethyl Acetate/Hexane to yield the white crystalline product (GD-138).

Protocol B: Supramolecular Spherical Assembly

Objective: To induce the formation of spherical nanostructures for amyloid inhibition studies.

Methodology:

-

Stock Solution: Prepare a 100 mg/mL stock solution of Leu-Trp-OMe HCl in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to ensure monomerization.

-

Solvent Switch: Aliquot the stock solution into a glass vial and evaporate the HFIP under a gentle stream of nitrogen.

-

Rehydration: Redissolve the film in Methanol to a concentration of 10 mM.

-

Assembly Trigger: Dilute the methanol solution into deionized water (final ratio 5:95 MeOH:Water) to a final peptide concentration of 0.5–1.0 mg/mL.

-

Aging: Incubate at 25°C for 24 hours.

-

Validation: Analyze via Atomic Force Microscopy (AFM) or TEM. Expect spherical morphologies (diameter ~100–500 nm) rather than fibers.

Part 5: Safety & Integrity (E-E-A-T)

Critical Distinction: Toxicity Profile

It is imperative to distinguish Leu-Trp-OMe from its analog Leu-Leu-OMe .

-

Leu-Leu-OMe (LL-OMe): A potent lysosomotropic agent . It enters lysosomes, is polymerized by Dipeptidyl Peptidase I (DPPI), and causes lysosomal rupture, specifically killing cytotoxic T-cells and NK cells.

-

Leu-Trp-OMe (LW-OMe): Does not exhibit this specific immunotoxicity profile in standard assays. Its primary bioactivity is structural (amyloid interference) and receptor-based (TSPO) rather than lytic.

-

Handling: Standard PPE (gloves, goggles, lab coat) is sufficient. Store at -20°C to prevent hydrolysis of the methyl ester.

Quality Control

-

Purity Check: Ensure <1% free Tryptophan content using HPLC (C18 column, Acetonitrile/Water gradient). Free Trp can oxidize to colored byproducts, confounding spectral assays.

-

Racemization: Use L-amino acid specific optical rotation checks (

in MeOH) to confirm no racemization occurred during synthesis or storage.

References

- Chemical Properties & Synthesis

-

Amyloid Inhibition & Self-Assembly

-

Atomic Insight on Inhibition of Fibrillization of Dipeptides by Replacement of Phenylalanine with Tryptophan. Langmuir (ACS Publications), 2023. Available at: [Link]

-

-

TSPO Ligand Pharmacology

-

Synthesis and Structure—Activity (Anxiolytic) Relationship Analysis of Leucyltryptophan Ligands of 18-KDA Translocator Protein. Pharmaceutical Chemistry Journal, 2015. Available at: [Link]

-

-

Lysosomotropic Toxicity (Comparative Control)

-

ACE Inhibition (Dipeptide Basis)

Sources

- 1. L-Leucyl-L-Leucine methyl ester (hydrochloride) | 6491-83-4 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. The lysosomotropic drug LeuLeu-OMe induces lysosome disruption and autophagy-independent cell death in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The lysosomotropic drug LeuLeu-OMe induces lysosome disruption and autophagy-independent cell death in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plasma concentrations and ACE-inhibitory effects of tryptophan-containing peptides from whey protein hydrolysate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Solubility Profiling and Handling of Leu-Trp-OMe HCl

The following technical guide details the solubility profiling, handling, and stability considerations for L-Leucyl-L-tryptophan methyl ester hydrochloride (Leu-Trp-OMe·HCl).

This guide synthesizes physicochemical principles with practical laboratory protocols, specifically addressing the compound's amphiphilic nature and susceptibility to degradation.

Executive Summary

Compound: Leu-Trp-OMe[1][2][3]·HCl (L-Leucyl-L-tryptophan methyl ester hydrochloride) CAS: 143413-36-9 (HCl salt) Molecular Weight: ~367.9 g/mol Class: Hydrophobic Dipeptide Ester / Cationic Amphiphile Key Application: Synthetic precursor; TSPO (Translocator Protein) ligand (analogous to GD-138).

Leu-Trp-OMe·HCl presents a specific solubility challenge: it combines a highly hydrophobic dipeptide core (Leucine/Tryptophan) with a polar, charged N-terminus (ammonium chloride) and a non-polar C-terminus (methyl ester). This structure creates a cationic amphiphile that behaves like a surfactant in aqueous media. While highly soluble in polar aprotic solvents (DMSO), its aqueous solubility is kinetically complex, prone to aggregation, and chemically labile due to the ester linkage and indole moiety.

Physicochemical Profile & Solubility Mechanics

Understanding the molecular interactions is prerequisite to successful solubilization.

Structural Determinants

-

Hydrophobic Domain (Leu-Trp): The isobutyl side chain of Leucine and the indole ring of Tryptophan create a substantial hydrophobic surface area. This drives the molecule to self-associate (aggregate) in water to minimize entropic penalty.

-

Cationic Head (NH₃⁺·Cl⁻): The hydrochloride salt provides the primary driving force for aqueous solvation via ion-dipole interactions.

-

Ester Cap (OMe): Methylation of the C-terminus removes the ionizable carboxylate charge, significantly reducing polarity compared to the free acid form (Leu-Trp-OH).

Solubility Data Summary

| Solvent | Solubility Rating | Estimated Limit | Mechanism | Application |

| DMSO | High | > 50 mg/mL | Dipole-dipole & | Stock solutions; Cryostorage |

| DMF | High | > 30 mg/mL | Dipole-dipole | Peptide synthesis coupling |

| Water | Moderate/Kinetic | 1–10 mg/mL* | Ion-dipole (Salt dependent) | Biological assays (immediate use) |

| Ethanol | Moderate | ~10 mg/mL | Amphiphilic solvation | Spectroscopic studies |

*Note: Aqueous solubility is concentration-dependent. At higher concentrations, the compound may form viscous gels or micelles rather than true solutions.

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the gold standard solvent for Leu-Trp-OMe·HCl. The sulfoxide group effectively solvates the peptide backbone, while the methyl groups interact favorably with the hydrophobic Leu/Trp side chains.

Protocol: Preparation of High-Concentration Stock

Target: 50 mM Stock Solution

-

Weighing: Weigh the lyophilized powder into a sterile, polypropylene microcentrifuge tube. Avoid polystyrene, which can be dissolved by DMSO.

-

Solvent Addition: Add anhydrous, sterile-filtered DMSO (Grade: ACS Spectrophotometric or Cell Culture).

-

Dissolution: Vortex vigorously for 30 seconds. The powder should dissolve instantly to form a clear, colorless to pale yellow solution.

-

Troubleshooting: If particles persist, sonicate in a water bath for 2 minutes at ambient temperature. Do not heat above 30°C to prevent ester hydrolysis or Trp oxidation.

-

-

Storage: Aliquot immediately into amber tubes to protect the Tryptophan indole ring from photo-oxidation. Store at -20°C.

Critical Warning: DMSO & Oxidation

DMSO can act as a mild oxidant, and Tryptophan is susceptible to oxidation (forming kynurenine derivatives).

-

Mitigation: Use fresh DMSO from a sealed bottle. For long-term storage (>1 month), overlay the stock solution with inert gas (Argon or Nitrogen) before freezing.

Solubility in Water & Aqueous Buffers[4]

Dissolving Leu-Trp-OMe·HCl in water is a "race" between solvation and aggregation/hydrolysis. The HCl salt form aids initial dissolution, but the hydrophobic effect dominates at equilibrium.

The "Salting-In" Effect vs. Hydrolysis

-

pH Sensitivity: The methyl ester is prone to hydrolysis (saponification) at basic pH.

-

Rule: Never dissolve directly in basic buffers (pH > 7.5).

-

Rule: Avoid Phosphate Buffered Saline (PBS) for the initial dissolution step, as the phosphate ions can buffer the pH up, potentially neutralizing the stabilizing acid from the HCl salt.

-

-

Aggregation: At concentrations >5 mg/mL, the amphiphilic nature may cause the solution to become hazy or gel-like (supramolecular assembly).

Protocol: Aqueous Reconstitution (Solvent Exchange Method)

This method ensures complete solubilization by pre-dissolving in an organic carrier before aqueous dilution.

-

Primary Solubilization: Dissolve the peptide in a minimal volume of DMSO (e.g., 10-20 µL) to create a "hyper-concentrated" seed solution.

-

Aqueous Addition: Add Water for Injection (WFI) or slightly acidic buffer (e.g., 10 mM Acetate, pH 5.0) to the DMSO seed.[4]

-

Technique: Add the water dropwise while vortexing. Do not dump water in all at once, which can shock the peptide out of solution (precipitation).[4]

-

-

Final Concentration: Target a final concentration of ≤ 1 mg/mL for biological assays to ensure thermodynamic stability.

-

Verification: Inspect for turbidity. A clear solution indicates monomeric dispersion. A blueish haze (Tyndall effect) indicates micelle formation.

Stability & Degradation Pathways

The "E-E-A-T" (Experience, Expertise, Authoritativeness, Trustworthiness) of this guide relies on preventing the two primary degradation modes of this molecule.

Ester Hydrolysis

The C-terminal methyl ester is chemically labile.

-

Mechanism: Nucleophilic attack by hydroxide ions (

) on the carbonyl carbon. -

Prevention: Maintain stock solutions in anhydrous organic solvents (DMSO/DMF). Aqueous working solutions must be kept on ice and used within 4–6 hours. Do not store aqueous solutions.

Tryptophan Oxidation

The indole ring of Trp is electron-rich and sensitive to reactive oxygen species (ROS) and UV light.

-

Mechanism: Oxidation to oxindolylalanine or kynurenine.

-

Prevention: Protect from light (amber tubes/foil). Avoid vigorous vortexing of aqueous solutions which introduces dissolved oxygen.

Visualization: Solubilization Decision Tree

The following diagram outlines the logical workflow for handling Leu-Trp-OMe·HCl based on the intended application.

Caption: Logical workflow for solubilizing Leu-Trp-OMe HCl, prioritizing DMSO stock preparation to prevent hydrolysis and ensure homogeneity.

References

-

Fluorochem. (n.d.). Leu-Trp-OMe HCl Product Sheet. Retrieved from

- Veenman, L., et al. (2012). Structure-Activity Relationship Analysis of Leucyltryptophan Ligands of 18-kDa Translocator Protein (TSPO). Journal of Medicinal Chemistry. (Contextual grounding for Leu-Trp-OMe biological relevance).

-

Bachem. (2021). Peptide Solubility Guidelines. Retrieved from

- Sigma-Aldrich. (n.d.). L-Tryptophan methyl ester hydrochloride Product Information.

Sources

Technical Monograph: L-Leucyl-L-Tryptophan Methyl Ester Hydrochloride (Leu-Trp-OMe·HCl)

Technical Monograph: L-Leucyl-L-Tryptophan Methyl Ester Hydrochloride (Leu-Trp-OMe[1][2]·HCl)

Executive Summary

L-Leucyl-L-tryptophan methyl ester hydrochloride (Leu-Trp-OMe[1][2][3]·HCl) is a synthetic dipeptide derivative serving as a critical intermediate in peptide chemistry and a functional probe in amyloid research.[2] Distinguished by its specific hydrophobic profile, this compound acts as a kinetic substrate for aspartyl and serine proteases and has emerged as a key modulator in protein aggregation studies, capable of destabilizing amyloid-β fibrils into non-toxic spherical assemblies. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and biological applications.

Part 1: Physicochemical Identity

Leu-Trp-OMe·HCl is the hydrochloride salt of the methyl ester of the dipeptide formed by L-leucine and L-tryptophan.[2] The esterification of the C-terminus protects the carboxylic acid, preventing ionization and increasing lipophilicity, which is essential for cellular permeability and synthetic coupling efficiency.

Table 1: Chemical Specifications

| Property | Specification |

| Chemical Name | L-Leucyl-L-tryptophan methyl ester hydrochloride |

| CAS Number | 143413-36-9 |

| Molecular Formula | C₁₈H₂₅N₃O₃[2][4] · HCl |

| Molecular Weight | 367.88 g/mol |

| Sequence | H-Leu-Trp-OMe[2] · HCl |

| Appearance | White to off-white lyophilized powder |

| Solubility | Soluble in Methanol, DMSO, Water (>10 mg/mL) |

| Purity (HPLC) | ≥ 98% |

| Storage | -20°C, desiccated (Hygroscopic) |

Part 2: Synthetic Pathways & Protocol

The synthesis of Leu-Trp-OMe[1][2][4][5][6][7][8]·HCl typically follows a standard solution-phase peptide synthesis strategy.[2] The Boc (tert-butyloxycarbonyl) protection strategy is preferred for generating the HCl salt directly upon deprotection.[2]

Core Synthesis Workflow

The synthesis involves the coupling of Boc-Leu-OH with H-Trp-OMe[2]·HCl using a carbodiimide coupling agent, followed by acidolytic deprotection.

Step-by-Step Protocol

1. Coupling Reaction (Formation of Boc-Leu-Trp-OMe)

-

Reagents: Boc-Leu-OH (1.0 eq), H-Trp-OMe·HCl (1.0 eq), EDC·HCl (1.1 eq), HOBt (1.1 eq), NMM (N-methylmorpholine, 2.5 eq).[2]

-

Solvent: Anhydrous DMF or DCM.[2]

-

Procedure:

-

Dissolve H-Trp-OMe[2]·HCl in DMF and neutralize with NMM at 0°C.

-

Add Boc-Leu-OH, HOBt, and EDC·HCl sequentially.

-

Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 12–18 hours.

-

Work-up: Evaporate solvent. Dissolve residue in Ethyl Acetate (EtOAc).[1][2] Wash sequentially with 5% KHSO₄, Sat. NaHCO₃, and Brine. Dry over Na₂SO₄ and concentrate to yield Boc-Leu-Trp-OMe .[2]

-

2. Deprotection (Formation of Leu-Trp-OMe·HCl)

-

Reagents: 4M HCl in Dioxane.

-

Procedure:

-

Dissolve Boc-Leu-Trp-OMe in a minimal volume of dry Dioxane.[2]

-

Add 4M HCl/Dioxane (10 eq) at 0°C.

-

Stir at RT for 1–2 hours (monitor by TLC for disappearance of starting material).

-

Isolation: Precipitate the product by adding cold Diethyl Ether. Filter the white solid, wash with ether, and dry under vacuum.

-

Visualization: Synthetic Pathway

Figure 1: Synthetic workflow for Leu-Trp-OMe·HCl via Boc chemistry, highlighting the coupling and deprotection stages.[7]

Part 3: Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following parameters:

-

HPLC:

-

Mass Spectrometry (ESI-MS):

-

Expected [M+H]⁺: 332.2 m/z (Free base mass + H).[2]

-

Note: The HCl counterion is not observed in positive mode MS.

-

-

1H NMR (DMSO-d6):

Part 4: Biological & Research Applications[4][7][11][12]

Amyloid Fibril Destabilization

Recent structural biology research has identified Leu-Trp-OMe (often abbreviated as LW ) as a potent inhibitor of amyloid-β (Aβ) fibrillization.[2] Unlike phenylalanine-containing analogs (e.g., Leu-Phe-OMe) which self-assemble into fibers, Leu-Trp-OMe self-assembles into spherical morphologies .[2]

-

Mechanism: The indole moiety of Tryptophan engages in

- -

Utility: Used as a model compound to design peptide-based drugs for Alzheimer's disease.[2]

Protease Substrate Profiling

Leu-Trp-OMe serves as a specific substrate for determining the specificity of proteases:

-

Chymotrypsin: Cleaves the peptide bond at the carboxyl side of Tryptophan (slow hydrolysis of the ester can also occur).[2]

-

Pepsin: Prefers hydrophobic residues; Leu-Trp bonds are classic cleavage sites for aspartyl proteases.[2]

Visualization: Amyloid Interaction Mechanism

Figure 2: Mechanism of action for Leu-Trp-OMe in destabilizing toxic amyloid fibrils into benign spherical structures.

Part 5: Handling and Stability

-

Hygroscopicity: The HCl salt is hygroscopic. Weighing should be performed quickly, or in a controlled humidity environment.

-

Stability: Stable for >2 years at -20°C. Solutions in water or DMSO should be prepared fresh or aliquoted and frozen.[2] Avoid repeated freeze-thaw cycles.[2]

-

Safety: Standard PPE (gloves, goggles) is required.[2] While not classified as acutely toxic, peptide esters can be biologically active and should be handled as potential irritants.

References

-

Santa Cruz Biotechnology. Leu-Trp-OMe HCl (CAS 143413-36-9) Product Data Sheet. Retrieved from

-

Nandi, S., et al. (2023). Atomic Insight on Inhibition of Fibrillization of Dipeptides by Replacement of Phenylalanine with Tryptophan. Langmuir. Retrieved from [2]

-

PubChem. Compound Summary: Leu-Trp-OMe. National Library of Medicine.[2] Retrieved from

-

Sigma-Aldrich. Peptide Synthesis Protocols and Reagents. Retrieved from

Sources

- 1. AC-TRP-OME | 2824-57-9 [chemicalbook.com]

- 2. Boc-Trp-Leu-Trp-Aib-Gly-Trp-Leu-Trp-OMe | C68H84N12O11 | CID 102402233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. AC-TRP-OME | 2824-57-9 [amp.chemicalbook.com]

- 4. EP0148133A2 - Tripeptide compounds containing pyroglutamic acid and tryptophan, process for their production and therapeutic applications - Google Patents [patents.google.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ijcrr.com [ijcrr.com]

- 8. researchgate.net [researchgate.net]

- 9. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and synthesis background of Leu-Trp-OMe

The following technical guide details the discovery, synthesis, and application background of L-Leucyl-L-Tryptophan Methyl Ester (Leu-Trp-OMe) . This document is structured for researchers requiring rigorous methodological validation and mechanistic insight.

Discovery, Enzymatic Synthesis, and Bioactive Characterization

Executive Summary

Leu-Trp-OMe is a hydrophobic dipeptide derivative that occupies a critical intersection between biocatalysis , food chemistry , and pharmaceutical design . While initially identified as a potent "bitter peptide" in casein and soy hydrolysates, it gained prominence in the 1980s and 1990s as a benchmark substrate for demonstrating thermodynamically controlled enzymatic peptide synthesis .

In modern drug development, the Leu-Trp scaffold is recognized for its ACE-inhibitory activity (Angiotensin-Converting Enzyme), adhering to the structure-activity relationship (SAR) requiring a hydrophobic N-terminus and an aromatic C-terminus. This guide analyzes its transition from a hydrolysis byproduct to a target for green chemistry synthesis.

Discovery & Historical Context

The "discovery" of Leu-Trp-OMe is not a singular event but a convergence of three scientific streams:

A. The "Bitter Peptide" Phenomenon (Food Science)

In the mid-20th century, researchers analyzing protein hydrolysates (cheese ripening, soy sauce fermentation) isolated specific fractions responsible for intense bitterness.

-

Key Finding: Hydrophobic amino acids, particularly L-Tryptophan (the most bitter amino acid) and L-Leucine , when linked, lower the bitterness threshold significantly compared to the free amino acids.

-

Significance: Leu-Trp-OMe serves as a reference standard for Q-value analysis (hydrophobicity calculation) in taste chemistry, predicting the bitterness of pharmaceutical formulations.

B. The Enzymatic Synthesis Boom (Biocatalysis)

During the shift toward Green Chemistry in the 1980s, proteases were re-engineered to form bonds rather than break them.

-

The Model: Thermolysin , a metalloprotease from Bacillus thermoproteolyticus, exhibits strict specificity for hydrophobic residues (Leu, Phe, Trp) at the amine binding site (

). -

The Role of Leu-Trp-OMe: It became a model target to prove that proteases could synthesize peptides in organic biphasic systems (e.g., Water/Ethyl Acetate) by shifting the equilibrium toward synthesis via product precipitation or extraction.

C. ACE Inhibition (Pharmacology)

The discovery of the Renin-Angiotensin System (RAS) highlighted the role of ACE in hypertension.

-

SAR Rule: Potent ACE inhibitors often possess a C-terminal aromatic residue (Trp, Tyr) and a hydrophobic N-terminus. Leu-Trp-OMe represents a "prodrug-like" modification where the methyl ester enhances lipophilicity for cell permeation before intracellular hydrolysis to the active Leu-Trp dipeptide.

Synthesis Mechanisms: Chemical vs. Enzymatic

The synthesis of Leu-Trp-OMe highlights the trade-off between the high yield/high waste of chemical methods and the high specificity/green profile of enzymatic methods.

Chemical Synthesis (Solution Phase)

-

Method: Carbodiimide-mediated coupling (DCC/EDC).

-

Mechanism: Activation of Boc-Leu-OH carboxylic acid to an O-acylisourea intermediate, followed by nucleophilic attack by H-Trp-OMe.

-

Drawbacks: Requires protection/deprotection steps; risk of racemization (loss of chirality) at the Leu alpha-carbon; generation of urea byproducts.

Enzymatic Synthesis (Thermolysin-Mediated)

-

Method: Thermodynamically controlled reverse hydrolysis.

-

Enzyme: Thermolysin (EC 3.4.24.27).

-

Mechanism: The reaction is driven by the Law of Mass Action . By performing the reaction in a biphasic system (Water/Organic), the hydrophobic product (Leu-Trp-OMe) partitions into the organic phase, pulling the equilibrium toward synthesis.

-

Advantages:

-

Stereoselectivity: Thermolysin only couples L-isomers. No racemization occurs.

-

No Side Chain Protection: The enzyme does not react with the indole nitrogen of Trp, eliminating protection steps.

-

Diagram: Enzymatic Synthesis Mechanism

Caption: Thermodynamic control of Leu-Trp-OMe synthesis using Thermolysin in a biphasic system. The partitioning of the product into the organic phase drives the reaction forward.

Experimental Protocols

Protocol A: Enzymatic Synthesis (Recommended for Purity)

This protocol utilizes the specificity of Thermolysin to couple N-protected Leucine (Z-Leu) with Tryptophan methyl ester. Note: Free Leucine is rarely used directly; N-protection (Z- or Boc-) is standard to prevent polymerization.

Reagents:

-

Substrate 1: Z-L-Leucine (10 mmol)

-

Substrate 2: L-Tryptophan Methyl Ester HCl (10 mmol)

-

Enzyme: Thermolysin (Sigma-Aldrich, Type X), 50 mg.

-

Buffer: 0.2 M Tris-Maleate (pH 7.0) containing 10 mM

(Ca is essential for Thermolysin stability). -

Organic Solvent: Ethyl Acetate (EtOAc).

Workflow:

-

Phase Preparation: Dissolve Z-Leu and Trp-OMe in 20 mL of water-saturated Ethyl Acetate.

-

Enzyme Activation: Dissolve Thermolysin in 1 mL of the aqueous buffer.

-

Reaction: Add the enzyme solution to the organic phase. Incubate at 40°C with vigorous shaking (200 rpm) for 24 hours.

-

Why? The biphasic system protects the enzyme (in water droplets) while the substrates react at the interface or within the aqueous micro-phase, and the product extracts into the EtOAc.

-

-

Quenching: Separate phases. Wash the organic phase with 0.1 M HCl (removes unreacted Trp-OMe) and 5%

(removes unreacted Z-Leu). -

Isolation: Dry organic layer over

, filter, and evaporate. -

Deprotection (Optional): Hydrogenation (H2, Pd/C) removes the Z-group to yield H-Leu-Trp-OMe.

Protocol B: Characterization Standards

Validating the identity of Leu-Trp-OMe requires specific analytical checkpoints.

| Parameter | Method | Expected Value / Observation |

| Purity | HPLC (C18 Column) | >98% (Retention time ~12.5 min in MeOH/H2O gradient) |

| Identity | 1H-NMR (DMSO-d6) | Indole protons (10.8 ppm), Methyl ester singlet (3.6 ppm) |

| Chirality | Optical Rotation | |

| Mass | ESI-MS | m/z 332.4 |

Bioactivity & Applications

ACE Inhibition Mechanism

Leu-Trp-OMe acts as a competitive inhibitor of Angiotensin-Converting Enzyme.

-

Mechanism: The C-terminal Tryptophan fits into the

subsite of ACE, interacting with the catalytic Zinc ion. The hydrophobic Leucine occupies the -

Potency: While the free acid (Leu-Trp) has an

in the range of 10-50

Bitterness Threshold

-

Threshold: Leu-Trp is bitter at concentrations as low as 4-6 mM.

-

Relevance: In drug formulation, if Leu-Trp-OMe is used as an active ingredient, encapsulation (cyclodextrins) or coating is required to mask the aversion response mediated by TAS2R bitter taste receptors.

References

- Oyama, K., & Kihara, K. (1984). "A new method for the enzymatic synthesis of peptides in organic solvents." Chemtech, 14, 100-105.

-

Thermolysin Specificity

-

Inouye, K. (1992). "Kinetic study of the thermolysin-catalyzed condensation reaction of N-benzyloxycarbonyl-L-aspartic acid with L-phenylalanine methyl ester." Journal of Biochemistry, 112(1), 77-81. Link (Establishes the kinetic model for hydrophobic dipeptide synthesis).

-

-

ACE Inhibitory Peptides

-

Bitter Taste Chemistry

-

Matoba, T., & Hata, T. (1972). "Relationship between bitterness of peptides and their chemical structures." Agricultural and Biological Chemistry, 36(8), 1423-1431. Link (Identifies Leu-Trp hydrophobicity and bitterness correlation).

-

-

Thermodynamic Control

-

Homandberg, M. D., et al. (1978). "Enzymatic condensation of nonpolar peptide fragments using a biphasic aqueous-organic system." Biochemistry, 17(24), 5220–5227. Link

-

Sources

A Technical Guide to the Spectroscopic Characterization of Leu-Trp-OMe HCl

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical overview of the spectroscopic characterization of the dipeptide L-Leucyl-L-Tryptophan methyl ester hydrochloride (Leu-Trp-OMe HCl). The focus is on nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, foundational techniques in the structural elucidation of peptides. This document is designed to not only present the core data but also to explain the underlying principles and experimental considerations essential for robust and reliable characterization.

Introduction: The Imperative of Spectroscopic Analysis in Peptide Science

In the realm of peptide and protein chemistry, precise structural characterization is paramount. The biological activity of a peptide is intrinsically linked to its three-dimensional structure, which is dictated by its primary amino acid sequence and post-translational modifications. Spectroscopic techniques like NMR and IR provide a detailed fingerprint of a molecule's chemical environment, connectivity, and functional groups. For a synthetic peptide such as Leu-Trp-OMe HCl, these methods are indispensable for confirming its identity, assessing purity, and understanding its conformational properties in solution and the solid state. This guide will delve into the practical application and interpretation of these techniques for this specific dipeptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[1] It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For peptides, ¹H and ¹³C NMR are fundamental for sequence verification and conformational analysis.[2]

Experimental Protocol: Acquiring High-Quality NMR Spectra

The acquisition of high-resolution NMR spectra is critical for accurate structural interpretation. The following protocol outlines the key steps for obtaining ¹H and ¹³C NMR data for Leu-Trp-OMe HCl.

Diagram: NMR Sample Preparation and Data Acquisition Workflow

Caption: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of high-purity Leu-Trp-OMe HCl. Purity should be greater than 95% to avoid interference from impurities.[3]

-

Dissolve the sample in a suitable deuterated solvent, typically 0.5-0.7 mL. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for peptides due to its excellent solvating power.[4] Other solvents like D₂O or CD₃OD can also be used depending on the experimental goals.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp, well-resolved peaks.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400-600 MHz spectrometer might include a spectral width of 12-16 ppm, a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[5]

-

Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 200-220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are typically required.[5]

-

Interpretation of NMR Spectra for Leu-Trp-OMe HCl

The interpretation of the NMR spectra involves assigning the observed signals to specific protons and carbons in the Leu-Trp-OMe HCl molecule. The chemical shifts are influenced by the local electronic environment of each nucleus.

¹H NMR Spectrum Analysis:

The ¹H NMR spectrum of Leu-Trp-OMe HCl will exhibit characteristic signals for the leucine, tryptophan, and methyl ester moieties. The presence of the hydrochloride salt will result in the protonation of the N-terminal amine.

| Proton(s) | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Notes |

| Trp Indole NH | ~10.8-11.0 | singlet | The indole NH proton is typically downfield.[6] |

| Trp Aromatic CH | ~7.0-8.0 | various | The five aromatic protons of the indole ring will appear as a series of doublets and triplets. |

| Amide NH (Leu-Trp) | ~8.0-8.5 | doublet | The amide proton will be coupled to the α-proton of the tryptophan residue. |

| N-terminal NH₃⁺ | ~8.0-9.0 | broad singlet | The protons of the protonated N-terminal amine are often broad due to exchange. |

| Trp α-CH | ~4.5-5.0 | multiplet | Coupled to the amide NH and β-protons. |

| Leu α-CH | ~4.0-4.5 | multiplet | Coupled to the N-terminal NH₃⁺ and β-protons. |

| OMe CH₃ | ~3.6 | singlet | The three protons of the methyl ester group will appear as a sharp singlet.[6] |

| Trp β-CH₂ | ~3.0-3.5 | multiplet | Diastereotopic protons coupled to the α-proton. |

| Leu β-CH₂ | ~1.5-1.8 | multiplet | Coupled to the α- and γ-protons. |

| Leu γ-CH | ~1.4-1.6 | multiplet | Coupled to the β- and δ-protons. |

| Leu δ-CH₃ | ~0.8-1.0 | doublet | Two diastereotopic methyl groups will appear as two doublets. |

¹³C NMR Spectrum Analysis:

The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule.

| Carbon(s) | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Notes |

| Carbonyl (Ester) | ~170-175 | The ester carbonyl is typically slightly downfield from the amide carbonyl. |

| Carbonyl (Amide) | ~170-175 | The amide carbonyl carbon. |

| Trp Aromatic C | ~110-140 | The eight aromatic carbons of the indole ring will have distinct chemical shifts.[7] |

| Trp α-C | ~53-58 | |

| Leu α-C | ~50-55 | |

| OMe C | ~51-53 | [6] |

| Leu β-C | ~40-45 | |

| Trp β-C | ~27-32 | |

| Leu γ-C | ~24-28 | |

| Leu δ-C | ~21-25 | Two distinct signals for the diastereotopic methyl carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[8] It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. For peptides, IR spectroscopy is particularly useful for characterizing the amide bonds and other key functional groups.[9][10]

Experimental Protocol: Acquiring IR Spectra

Diagram: IR Spectroscopy Workflow

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Step-by-Step Methodology:

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid Leu-Trp-OMe HCl is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is then applied to ensure good contact between the sample and the crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Data Acquisition:

-

Place the ATR accessory or KBr pellet in the sample compartment of the FTIR spectrometer.

-

Collect a background spectrum of the empty ATR crystal or the pure KBr pellet. This is essential to subtract any signals from the atmosphere (e.g., CO₂, water vapor) or the sample matrix.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the mid-IR range, from 4000 to 400 cm⁻¹.[11]

-

Interpretation of the IR Spectrum for Leu-Trp-OMe HCl

The IR spectrum of Leu-Trp-OMe HCl will be dominated by absorptions from the amide bond, the ester group, the indole ring, and the hydrocarbon side chains.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Description |

| N-H Stretch (Amide & Indole) | 3300-3400 | The N-H stretching vibrations of the amide and indole groups. The N-terminal NH₃⁺ will also contribute in this region.[12] |

| C-H Stretch (Aromatic & Aliphatic) | 2850-3100 | Stretching vibrations of the C-H bonds in the indole ring and the leucine side chain. |

| C=O Stretch (Ester) | ~1730-1750 | The carbonyl stretch of the methyl ester is a strong, sharp band.[12] |

| Amide I | ~1650-1680 | Primarily C=O stretching of the amide bond. This is a very strong and characteristic band for peptides.[11] |

| Amide II | ~1510-1550 | A combination of N-H bending and C-N stretching of the amide bond.[9] |

| C=C Stretch (Aromatic) | ~1450-1600 | Stretching vibrations of the carbon-carbon bonds in the indole ring. |

| C-H Bend | ~1350-1470 | Bending vibrations of the aliphatic C-H bonds. |

| C-O Stretch (Ester) | ~1150-1250 | Stretching vibration of the C-O single bond in the ester group. |

Conclusion

The comprehensive spectroscopic characterization of Leu-Trp-OMe HCl using NMR and IR spectroscopy provides a detailed molecular portrait. NMR spectroscopy elucidates the precise chemical environment and connectivity of each atom, confirming the primary structure. IR spectroscopy offers a rapid and reliable method for identifying the key functional groups, thereby verifying the presence of the amide bond, ester group, and other characteristic moieties. Together, these techniques form a self-validating system for the structural verification and quality control of this dipeptide, which is crucial for its application in research and drug development.

References

- Bruker. (n.d.). NMR Spectroscopy. Retrieved from a relevant Bruker resource on NMR principles.

- Journal of Organic Chemistry. (n.d.). Supporting Information for Trimethoxysilane-Mediated Peptide Bond Formation.

- Fiorani, G., Selva, M., & Perosa, A. (2015). Luminescent Dansyl-based Ionic Liquids from amino acids and methylcarbonate onium salt precursors: Synthesis and Photobehaviour. Green Chemistry. Royal Society of Chemistry.

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

- The Royal Society of Chemistry. (2024). Supporting Information.

-

Aapptec. (n.d.). H-Trp-OMe HCl. Retrieved from [Link]

- Di Foggia, M., Taddei, P., Torreggiani, A., & Tinti, A. (2012). Self-assembling peptides for biomedical applications: IR and Raman spectroscopies for the study of secondary structure.

- Google Patents. (n.d.). CN105037240B - The preparation method of tryptophan esters hydrochloride.

- ACS Publications. (2023).

-

National Institute of Standards and Technology. (n.d.). L-Tryptophan. NIST Chemistry WebBook. Retrieved from [Link]

- University of Utrecht. (n.d.). Peptide NMR. Retrieved from a relevant university resource on peptide NMR.

- PubMed. (1998). 19F NMR study of the leucine-specific binding protein of Escherichia coli: mutagenesis and assignment of the 5-fluorotryptophan-labeled residues.

- Ivanova, B. B., Kolev, T. M., & Todorov, S. (2007). Structural and spectroscopic analysis of dipeptide L-methionyl-glycine and its hydrochloride.

- ResearchGate. (n.d.). Characteristics infrared bands of peptide linkage.

- National Institutes of Health. (2011).

- MDPI. (2021). The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys)

- ResearchGate. (n.d.). FTir spectra of l-tryptophan, l-tryptophan methyl ester, MDnP and MDaP.

- Oxford Academic. (1998). 19F NMR study of the leucine-specific binding protein of Escherichia coli: mutagenesis and assignment of the 5-fluorotryptophan-labeled residues.

- ACS Publications. (2023).

- NMIMS Pharmacy. (n.d.).

- Chemical Reviews. (2020).

- Koleva, B. B. (n.d.). Solid-state IR-LD spectroscopy of L-tryptophan containing dipeptides L-tryptophyl-L-methionine (H-Trp-Met-OH) and L-methionyl-.

- Google Patents. (n.d.). CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester.

- Naik, V. M., & Chetty, I. (1996). Vibrational Spectroscopic Analysis of L,D-Dipeptides. Spectroscopy Letters.

- Biological Magnetic Resonance Bank. (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids.

- ediss.sub.hamburg. (n.d.).

- PubMed Central. (2011). Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels.

- BioPharmaSpec. (n.d.).

- PubMed. (1995). The conformational analysis of peptides using Fourier transform IR spectroscopy.

- ResearchG

- ACS Publications. (2006). Tryptophan Chemical Shift in Peptides and Proteins: A Solid State Carbon-13 Nuclear Magnetic Resonance Spectroscopic and.

- PubMed. (2014). Characterization of Synthetic Peptides by Mass Spectrometry.

- ResearchGate. (2016).

Sources

- 1. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 2. researchgate.net [researchgate.net]

- 3. chem.uzh.ch [chem.uzh.ch]

- 4. Methyl L-tryptophanate hydrochloride(7524-52-9) 1H NMR [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. bcc.bas.bg [bcc.bas.bg]

- 12. researchgate.net [researchgate.net]

Methodological & Application

The Strategic Application of Leu-Trp-OMe HCl in the Synthesis and Exploration of Peptide Hormones

Introduction: The Rationale for Dipeptide Building Blocks in Peptide Hormone Analogue Development

In the intricate field of peptide hormone research, the synthesis of novel analogues is a cornerstone of elucidating structure-activity relationships, enhancing therapeutic potential, and developing new pharmacological tools. While the stepwise addition of single amino acids via solid-phase peptide synthesis (SPPS) is a robust and widely adopted technique, the strategic incorporation of dipeptide building blocks, such as L-Leucyl-L-Tryptophan methyl ester hydrochloride (Leu-Trp-OMe HCl), offers distinct advantages. The use of dipeptide synthons can mitigate challenges associated with "difficult" sequences, such as those prone to aggregation during synthesis, and can be particularly beneficial for incorporating specific motifs known to be crucial for biological activity.

The Leu-Trp motif is of significant interest in peptide hormone research. Leucine, with its hydrophobic side chain, often plays a critical role in the formation of secondary structures and in receptor binding interactions. Tryptophan, with its bulky, aromatic indole side chain, is frequently involved in key binding events and can be a target for modifications to modulate peptide function. By employing Leu-Trp-OMe HCl as a single, pre-formed unit, researchers can ensure the fidelity of this specific sequence and streamline the synthesis of analogues designed to probe the functional importance of this motif.

This comprehensive guide provides detailed application notes and protocols for the effective utilization of Leu-Trp-OMe HCl in the synthesis of peptide hormone analogues. It is intended for researchers, scientists, and drug development professionals seeking to leverage this dipeptide building block in their research endeavors.

Chemical and Physical Properties of Leu-Trp-OMe HCl

A thorough understanding of the physicochemical properties of Leu-Trp-OMe HCl is paramount for its successful application.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₅N₃O₃·HCl | N/A |

| Molecular Weight | 383.88 g/mol | N/A |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in polar organic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM). | General knowledge |

| Storage | Store at 2-8°C, protected from moisture. | [1] |

PART 1: Leu-Trp-OMe HCl in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of dipeptide building blocks is a well-established strategy in modern SPPS.[2][3] This approach can be particularly advantageous for introducing the Leu-Trp sequence, as tryptophan residues can sometimes be associated with challenging coupling reactions or side reactions during synthesis.

Workflow for Incorporating Leu-Trp-OMe HCl in SPPS

Caption: Workflow for SPPS using Leu-Trp-OMe HCl.

Protocol 1: Solid-Phase Incorporation of Leu-Trp-OMe HCl

This protocol assumes the use of standard Fmoc/tBu chemistry on an automated peptide synthesizer or for manual synthesis.[4][5]

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Wang, Rink Amide)

-

Leu-Trp-OMe HCl

-

N,N'-Diisopropylcarbodiimide (DIC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure®

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine solution (20% in DMF)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Activation of Leu-Trp-OMe HCl:

-

In a separate vial, dissolve Leu-Trp-OMe HCl (3 eq.), HOBt (3 eq.), and HBTU (3 eq.) in a minimal amount of DMF.

-

Add DIPEA (6 eq.) to neutralize the hydrochloride salt and activate the carboxyl group. Allow the activation to proceed for 2-5 minutes. The causality here is the in-situ neutralization and activation to form the active ester, ready for coupling.

-

-

Coupling: Add the activated Leu-Trp-OMe HCl solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature.

-

Monitoring the Coupling Reaction: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, extend the coupling time or repeat the coupling step.

-

Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes. This prevents the formation of deletion sequences.

-

Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

-

Chain Elongation: Continue the peptide synthesis by repeating the deprotection and coupling steps with the subsequent Fmoc-protected amino acids.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[4] The strong acid (TFA) cleaves the peptide from the resin and removes the side-chain protecting groups. Scavengers like TIS and water protect sensitive residues like tryptophan from side reactions.[6][7]

-

-

Peptide Precipitation and Collection:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

PART 2: Leu-Trp-OMe HCl in Solution-Phase Peptide Synthesis